molecular formula C16H18N2O3S B5800080 N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5800080
M. Wt: 318.4 g/mol
InChI Key: HTNIGOMIQILBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DMPG, is a synthetic compound that has been widely used in scientific research. It is a glycine receptor antagonist and has been found to have potential therapeutic applications in various neurological disorders.

Mechanism of Action

DMPG acts as a glycine receptor antagonist, which means it blocks the action of glycine, an inhibitory neurotransmitter in the central nervous system. This results in an increase in excitability of neurons, leading to the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
DMPG has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its antidepressant effects. It has also been found to decrease the release of glutamate, an excitatory neurotransmitter, which may contribute to its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMPG in lab experiments is its potent and selective action as a glycine receptor antagonist. This allows for precise control over the experimental conditions and makes it a valuable tool for studying the role of glycine in various neurological processes. However, one of the limitations of using DMPG is its potential toxicity, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for research on DMPG. One area of interest is the development of more potent and selective glycine receptor antagonists. Another area of interest is the investigation of the potential therapeutic applications of DMPG in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMPG and its mechanism of action.

Synthesis Methods

DMPG can be synthesized using a multi-step reaction process. The first step involves the reaction of 2,5-dimethylphenylamine with chlorosulfonyl isocyanate to obtain N-(2,5-dimethylphenyl)-N-sulfonylurea. This is then reacted with glycine to obtain DMPG.

Scientific Research Applications

DMPG has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to have a potent anticonvulsant effect and has shown promise in the treatment of epilepsy. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-8-9-13(2)15(10-12)18(11-16(17)19)22(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNIGOMIQILBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,5-Dimethyl(phenylsulfonyl)anilino]acetamide

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